1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

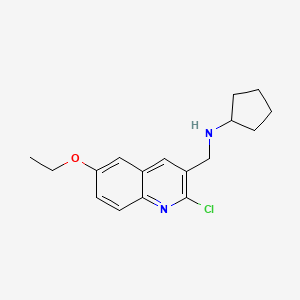

The compound "1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride" is a chemical entity that appears to be related to a class of compounds known as sulfonyl-substituted pyrazoles. These compounds have been the subject of various studies due to their potential applications in organic synthesis and medicinal chemistry. The sulfonyl group is a common moiety in many drug molecules, and its presence on the pyrazole ring can significantly alter the chemical and biological properties of these compounds .

Synthesis Analysis

The synthesis of sulfonyl-substituted pyrazoles can be achieved through various methods. One approach involves the selective synthesis of 4-(sulfonyl)-methyl-1H-pyrazoles from N-allenic sulfonylhydrazones, where the migration of the sulfonyl groups can be controlled by changing the Lewis acids . Another method includes the Lewis base-catalyzed synthesis of multisubstituted 4-sulfonyl-1H-pyrazoles from N-propargylic sulfonylhydrazone derivatives, involving a novel 1,3-sulfonyl shift . Additionally, the aminofluorosulfonylation of β,γ-unsaturated hydrazones with sulfur dioxide and N-Fluorobenzenesulfonimide has been developed to synthesize pyrazoline-functionalized aliphatic sulfonyl fluorides .

Molecular Structure Analysis

The molecular structure of sulfonyl-substituted pyrazoles has been elucidated using various spectroscopic techniques. For instance, a series of polyfluoro substituted pyrazoline type sulfonamides were characterized by 1H NMR, 13C NMR, 19F NMR, and other spectroscopic methods, revealing the influence of fluorine atoms on the chemical shifts and splitting patterns . Quantum mechanical calculations and spectroscopic investigations have also been conducted on related compounds to obtain molecular structural parameters and vibrational frequencies .

Chemical Reactions Analysis

Sulfonyl-substituted pyrazoles can undergo a variety of chemical reactions. The sulfonyl fluoride products from aminofluorosulfonylation can be transformed into sulfonate esters and amides via sulfur(VI) fluoride exchange (SuFEx) click reactions . Additionally, the ionic liquid 1-sulfopyridinium chloride has been used as a catalyst for the tandem Knoevenagel–Michael reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with aldehydes . These reactions demonstrate the versatility of sulfonyl-substituted pyrazoles in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl-substituted pyrazoles are influenced by the presence of the sulfonyl group and other substituents on the pyrazole ring. For example, the introduction of fluorine atoms can significantly affect the inhibitory profile against enzymes such as acetylcholinesterase and carbonic anhydrase I and II . The molecular electrostatic potential, non-linear optical properties, and thermodynamic properties of these compounds have been analyzed using computational methods, providing insights into their reactivity and potential applications .

Wissenschaftliche Forschungsanwendungen

Fungicide Development

- Summary of the Application : “1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride” is used in the synthesis of fungicidally active succinate dehydrogenase inhibitors . These inhibitors carry a difluoromethyl and methyl-bearing pyrazoline, pyrrole, or thiophene ring in the acid component, mimicking similar-substituted pyrazole carboxamides .

- Methods of Application : Unique synthesis routes had to be developed for these five-membered heterocyclic systems with such a special substitution pattern . The methods rely on the van Leusen pyrrole synthesis and the halogen dance reaction .

- Results or Outcomes : The synthesized inhibitors showed biological activity against selected Ascomycete pathogens .

Antifungal Activity

- Summary of the Application : A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and their activities were tested against seven phytopathogenic fungi .

- Methods of Application : The compounds were synthesized and their antifungal activities were tested by an in vitro mycelia growth inhibition assay .

- Results or Outcomes : Most of the synthesized compounds displayed moderate to excellent activities .

Zukünftige Richtungen

The field of difluoromethylation has seen significant advances in recent years, with the development of new reagents and methods . These advances have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry . Future research may focus on the development of more efficient and selective difluoromethylation methods, as well as the exploration of new applications for difluoromethylated compounds in pharmaceutical and agrochemical contexts .

Eigenschaften

IUPAC Name |

1-(difluoromethyl)pyrazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClF2N2O2S/c5-12(10,11)3-1-8-9(2-3)4(6)7/h1-2,4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAGBFMWJADECPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1C(F)F)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClF2N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599100 |

Source

|

| Record name | 1-(Difluoromethyl)-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride | |

CAS RN |

1006320-00-8 |

Source

|

| Record name | 1-(Difluoromethyl)-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Triphenyl[2-(pyrrolidin-1-yl)ethyl]phosphanium bromide](/img/structure/B1320123.png)

amine](/img/structure/B1320156.png)

![[1-(2-Chloro-acetyl)-3-oxo-piperazin-2-yl]-acetic acid ethyl ester](/img/structure/B1320157.png)